

Mechanistic Causality: Conformational Dynamics & Solvent Effects

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Compound of Interest

Compound Name: (2-Fluoroethyl)hydrazine
dihydrochloride

CAS No.: 809282-60-8

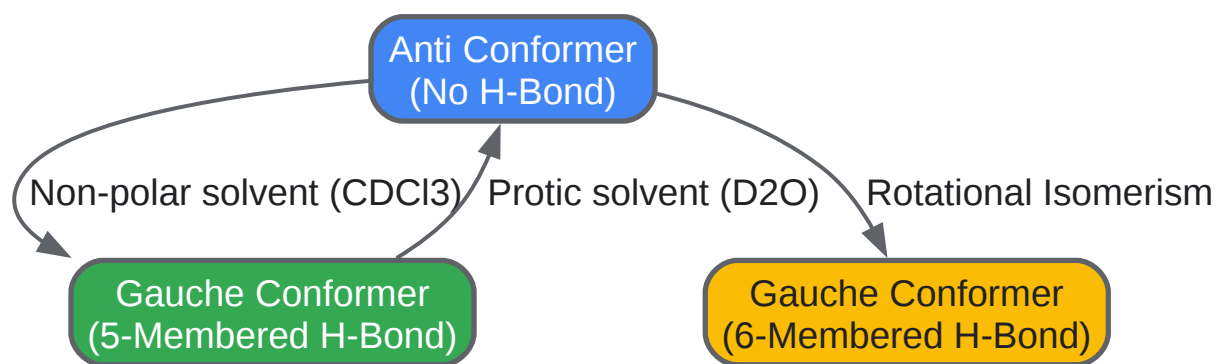
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The NMR chemical shifts and scalar couplings of FEH are not static; they are heavily governed by rotational isomerism and intramolecular hydrogen bonding. The hydrazino group (-NHNH₂) acts as a potent proton donor, capable of participating in both five-membered (F-C-C-N-H) and six-membered (F-C-C-N-N-H) internal hydrogen bonds with the highly electronegative fluorine atom[1],[2].

Causality in Experimental Design: When acquiring NMR spectra, your choice of solvent acts as a conformational switch.

- Non-Polar Solvents (e.g., CDCl₃): Preserve the electrostatic F...H-N intramolecular hydrogen bonds, stabilizing the gauche conformers[1]. This rigidification maximizes the observable ³J_{HF} and ²J_{HF} scalar couplings, providing a distinct, high-resolution multiplet structure.
- Protic Solvents (e.g., D₂O): Disrupt these internal bonds via competitive intermolecular hydrogen bonding, leading to rapid free rotation around the C-C bond and time-averaged chemical shifts.



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Conformational equilibrium of (2-Fluoroethyl)hydrazine driven by solvent polarity.

Comparative NMR Data Analysis

To validate the synthesis of FEH, its ^{13}C and ^{19}F NMR profile must be benchmarked against similar derivatives. The adjacent nitrogen atoms in the hydrazine moiety exert a strong deshielding effect on the α -carbon compared to standard alkylamines, while the β -fluorine atom introduces massive heteronuclear splittings[1].

Self-Validating System: Do not rely solely on chemical shifts. A robust protocol uses J-couplings for internal validation. In the ^{13}C spectrum, the $^1\text{J}_{\text{CF}}$ coupling of ~~164.9 Hz~~ unambiguously identifies the fluorinated carbon ($\text{FCH}_2\sim$). Simultaneously, the $^2\text{J}_{\text{CF}}$ coupling of ~~18.9 Hz~~ on the adjacent $\text{NCH}_2\sim$ carbon confirms the intact ethyl linkage[1]. If the $^2\text{J}_{\text{CF}}$ coupling is absent, it indicates precursor degradation (e.g., elimination to a vinyl species).

Table 1: Quantitative Comparison of NMR Parameters (in CDCl3)

Compound / Derivative	^{13}C Shift: FCH ₂ (ppm)	^{13}C Shift: NCH ₂ (ppm)	$^1\text{J}_{\text{CF}}$ (Hz)	$^2\text{J}_{\text{CF}}$ (Hz)	^{19}F Shift (ppm)*
(2-Fluoroethyl)hydrazine	81.9	55.2	164.9	18.9	-215.0 to -225.0
2-Fluoroethylamine (Ref)	~82.5	~43.5	~165.0	~18.5	-220.0
2-Fluoroethyl tosylate	81.3	68.2 (OCH ₂)	171.0	21.0	-224.6

*Note: ^{19}F shifts are internally referenced to CFCl_3 at δ 0.00 ppm[3]. The ^{19}F signal for the CH₂F group typically presents as a complex triplet of doublets (td) due to $^2\text{J}_{\text{HF}}$ (47.5 Hz) and $^3\text{J}_{\text{HF}}$ (~28.2 Hz) couplings[1].

Experimental Workflows

The following methodologies detail the optimal synthesis and spectroscopic validation of free FEH, adapted from the modified Baklouti and Hedhli procedure[4].

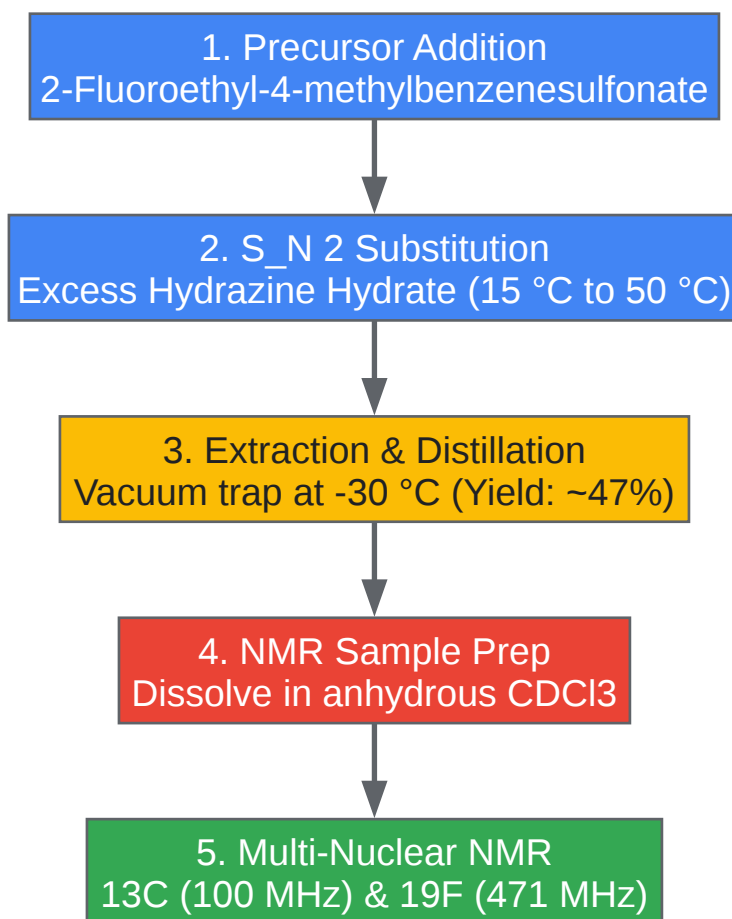
Protocol A: Synthesis of (2-Fluoroethyl)hydrazine

- Preparation: Equip a 100 mL three-necked flask with a magnetic stirring bar, a nitrogen inlet, and a dropping funnel.
- Reagent Loading: Introduce hydrazine hydrate (30 mL, 0.62 mol) into the flask.
- Temperature Control: Cool the system to 15 °C using an ice bath. Crucial: Maintaining this temperature prevents runaway exothermic degradation of the hydrazine.
- Addition: Slowly add 2-fluoroethyl-4-methylbenzenesulfonate (19.3 g, 88 mmol) dropwise over 20 minutes[4].

- Reaction: Once addition is complete, heat the solution to 50 °C and maintain for 1 hour to drive the S_N2 substitution to completion[4].
- Extraction & Purification: Extract the aqueous phase three times with chloroform (50 mL). Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo. Distill the crude hydrazine in a vacuum line (0.1 mbar) and selectively trap the pure product in a cell immersed in a -30 °C bath (Yield: ~47%)[1].

Protocol B: Multi-Nuclear NMR Acquisition

- Sample Preparation: Dissolve 15-20 mg of the purified FEH in 0.6 mL of anhydrous $CDCl_3$. Use $CDCl_3$ rather than D_2O to preserve the intramolecular hydrogen bonding network.
- ^{13}C NMR Acquisition (100 MHz): Acquire the spectrum using broad-band 1H -decoupling. Set the delay time (D1) to at least 2 seconds to ensure accurate integration, though integration is secondary to resolving the $^1J_{CF}$ doublet at 81.9 ppm and the $^2J_{CF}$ doublet at 55.2 ppm[1].
- ^{19}F NMR Acquisition (471 MHz): Acquire the spectrum without 1H -decoupling to observe the multiplet structure. Internally reference the spectrum to $CFCl_3$ (0.00 ppm) or α,α,α -trifluorotoluene (-63.7 ppm)[3].



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Step-by-step workflow from the synthesis of FEH to multi-nuclear NMR characterization.

References

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